molecular formula C10H18ClNO2 B2915089 Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate;hydrochloride CAS No. 2305251-70-9

Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate;hydrochloride

Cat. No.: B2915089
CAS No.: 2305251-70-9
M. Wt: 219.71
InChI Key: SESVPINYQADUMJ-UHFFFAOYSA-N
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Description

Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate;hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic framework provides a rigid and constrained structure, which can be beneficial in drug design for improving the selectivity and binding affinity of pharmaceutical agents.

Mechanism of Action

Target of Action

The primary targets of Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate hydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific molecular targets and their roles in biological systems .

Mode of Action

The exact mode of action of Methyl 2-(4-azaspiro[2It is believed to interact with its targets in a way that alters cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 2-(4-azaspiro[2The compound’s bioavailability, half-life, metabolism, and excretion patterns remain to be determined .

Result of Action

The molecular and cellular effects of Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate hydrochloride’s action are currently unknown. More research is needed to understand the compound’s impact on cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate;hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, a precursor containing an amine and an ester functional group can undergo intramolecular cyclization to form the spirocyclic structure.

    Introduction of the Methyl Group: The methyl group can be introduced through a methylation reaction using a methylating agent such as methyl iodide or dimethyl sulfate.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate;hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound’s spirocyclic structure makes it a valuable scaffold for designing new drugs with improved pharmacokinetic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of spirocyclic frameworks in target compounds.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological targets and pathways.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-4-azaspiro[2.5]octan-7-amine: This compound shares a similar spirocyclic core but differs in the functional groups attached to the spirocyclic framework.

    Methyl 2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetate;hydrochloride: This compound has an oxygen atom in the spirocyclic ring, which can influence its chemical properties and reactivity.

Uniqueness

Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate;hydrochloride is unique due to its specific combination of functional groups and the spirocyclic structure. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-9(12)6-8-2-5-11-10(7-8)3-4-10;/h8,11H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESVPINYQADUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCNC2(C1)CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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